molecular formula C16H22ClN3 B194037 Desethylchloroquine CAS No. 1476-52-4

Desethylchloroquine

Cat. No. B194037
CAS RN: 1476-52-4
M. Wt: 291.82 g/mol
InChI Key: MCYUUUTUAAGOOT-UHFFFAOYSA-N
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Description

Desethylchloroquine is a metabolite of hydroxychloroquine and chloroquine . These parent drugs have antimalarial properties and are used as therapeutics for rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and other inflammatory rheumatic diseases .


Synthesis Analysis

The 4-aminoquinolines, which include chloroquine and hydroxychloroquine, are metabolized in the liver to pharmacologically active by-products . Desethylchloroquine is one such by-product, indicating that it is formed through the N-dealkylation pathway . CYP2C8 and CYP3A4/5 are the major enzymes responsible for this transformation in human liver microsomes .


Molecular Structure Analysis

Desethylchloroquine has the molecular formula C16H22ClN3 . Its molecular weight is 291.82 g/mol . The InChI string representation of its structure is InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20) .


Chemical Reactions Analysis

Desethylchloroquine, as a metabolite of chloroquine, is part of the pharmacokinetics of chloroquine. It is excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days .

Scientific Research Applications

Field: Pharmacology

  • Application : Desethylchloroquine is a metabolite of Chloroquine and Hydroxychloroquine, which are used in the treatment of malaria and some autoimmune diseases . The metabolite is formed in the body after administration of the drugs .
  • Methods : High-performance liquid chromatography (HPLC) coupled to UV detectors is the most employed method to quantify Chloroquine and its metabolites in pharmaceutical products and biological samples .
  • Results : The main chromatographic conditions used to identify and quantify Chloroquine and its metabolites from tablets and injections, degradation products are presented and discussed .

Field: Population Pharmacokinetics

  • Application : A population pharmacokinetic model for Hydroxychloroquine and three of its metabolites, including Desethylchloroquine, was developed in COVID-19 patients to determine whether a pharmacokinetic/pharmacodynamic relationship was present .
  • Methods : The population pharmacokinetics of Hydroxychloroquine was described using non-linear mixed effects modelling . The data for Hydroxychloroquine were best described by a four-compartment model with a first-order input and a first-order output . For the metabolites, the better model of the data used one compartment for each metabolite with a first-order input from Hydroxychloroquine and a first-order output .
  • Results : A significant relationship was observed between the duration of hospitalization and blood Hydroxychloroquine concentration at 48 hours (r^2 = 0.12; p = 0.0052) or 72 hours (r^2 = 0.16; p = 0.0012) .

Field: Antiviral Research

  • Application : There is growing interest in Chloroquine and its metabolites, including Desethylchloroquine, as a therapeutic alternative in the treatment of various viral infections .
  • Methods : The antiviral properties of Chloroquine and its metabolites are being explored through in vitro and in vivo studies .
  • Results : While the results are not yet conclusive, some studies have shown promising results in inhibiting viral replication .

Field: Oncology

  • Application : Chloroquine and its metabolites are being investigated for their potential use in cancer treatment .
  • Methods : Preclinical studies are being conducted to understand the effects of these compounds on cancer cells .
  • Results : Some studies have shown that these compounds can inhibit autophagy, a process that cancer cells use for survival .

Field: Antiviral Research

  • Application : There is growing interest in Chloroquine and its metabolites, including Desethylchloroquine, as a therapeutic alternative in the treatment of various viral infections, including HIV, Q fever, Whipple’s disease, fungal, Zika, Chikungunya infections .
  • Methods : The antiviral properties of Chloroquine and its metabolites are being explored through in vitro and in vivo studies .
  • Results : While the results are not yet conclusive, some studies have shown promising results in inhibiting viral replication .

Field: Genotype-guided Dose Optimisation

  • Application : A study investigated the impact of gene polymorphisms on blood Hydroxychloroquine (HCQ) concentrations in patients with SLE and provided guidelines for individualised care .
  • Methods : The blood HCQ, Desethylhydroxychloroquine (DHCQ) and Desethylchloroquine concentrations were measured. Single nucleotide polymorphisms of metabolic enzymes involved in HCQ metabolism were genotyped and the associations with treatment effects were investigated .
  • Results : The optimal blood concentration of HCQ measured approximately 12–18 hours after the last dosage may be between 500 and 600 ng/mL in Chinese patients with SLE. The observed variations in HCQ concentrations between individuals can potentially be attributed to genetic polymorphisms in CYP2D6*10 (rs1065852) and CYP2C8 (rs7910936 and rs10882521) .

Future Directions

There is ongoing research into the use of chloroquine and hydroxychloroquine, and by extension desethylchloroquine, in the treatment of various diseases. This includes infectious diseases, autoimmune diseases, and even certain types of cancer . Future research should address whether specific targeting of lysosome and/or autophagosome activity has potential for the treatment of rheumatic diseases .

properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYUUUTUAAGOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033929
Record name Desethylchloroquine
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URL https://comptox.epa.gov/dashboard/DTXSID201033929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desethylchloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Desethylchloroquine

CAS RN

1476-52-4
Record name (±)-Desethylchloroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1476-52-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethylchloroquine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1476-52-4
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Record name Desethylchloroquine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONOETHYL CHLOROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC9Z9XX2PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Desethylchloroquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
M Frisk-Holmberg, Y Bergqvist, E Termond… - European journal of …, 1984 - Springer
The kinetics and disposition of chloroquine (CQ) and its metabolite monodesethylchloroquine (CQM) were investigated in 5 healthy volunteers after incremental (150–300–600 mg CQ …
Number of citations: 139 link.springer.com
D Projean, B Baune, R Farinotti, JP Flinois… - Drug Metabolism and …, 2003 - ASPET
In humans, the antimalarial drug chloroquine (CQ) is metabolized into one major metabolite, N-desethylchloroquine (DCQ). Using human liver microsomes (HLM) and recombinant …
Number of citations: 240 dmd.aspetjournals.org
EW McChesney, WF Banks Jr, RJ Fabian - Toxicology and applied …, 1967 - Elsevier
… Chloroquine and desethylchloroquine were administered to … tissue concentration of desethylchloroquine in both strains … the corresponding data for desethylchloroquine indicated a …
Number of citations: 95 www.sciencedirect.com
Y Bergqvist, B Domeij-nyberg - Journal of Chromatography B: Biomedical …, 1983 - Elsevier
… The amount of chloroquine and desethylchloroquine … The concentration of chloroquine was about two times higher in serum than in plasma and for desethylchloroquine …
Number of citations: 133 www.sciencedirect.com
D Ofori‐Adjei, O Ericsson, B Lindstrom… - British journal of …, 1986 - Wiley Online Library
The protein binding of racemic chloroquine, its enantiomers and desethylchloroquine to plasma, purified human albumin, and alpha 1‐acid glycoprotein (alpha 1‐AGP) was determined …
Number of citations: 65 bpspubs.onlinelibrary.wiley.com
L Rombo, Ö Ericsson, G Alvän… - Therapeutic drug …, 1985 - journals.lww.com
… the main metabolite desethylchloroquine and thus to give higher … desethylchloroquine as determined with the HPLC method. The concentrations of chloroquine and desethylchloroquine …
Number of citations: 35 journals.lww.com
O Walker, AH Dawodu, AA Adeyokunnu… - British journal of …, 1983 - Wiley Online Library
… and its metabolite, desethylchloroquine, were measured in … Desethylchloroquine was detectable in plasma within 30 min … Desethylchloroquine was also slowly cleared from plasma …
Number of citations: 97 bpspubs.onlinelibrary.wiley.com
G Leroux, N Costedoat-Chalumeau, JS Hulot… - Annals of the …, 2007 - ard.bmj.com
… and desethylchloroquine concentrations in 223 treated patients did not show any significant relationship between cigarette smoking and hydroxychloroquine or desethylchloroquine con…
Number of citations: 33 ard.bmj.com
S Fu, A Björkman, B Wåhlin, D Ofori-Adjei… - British journal of …, 1986 - ncbi.nlm.nih.gov
A 48 h in vitro test was conducted to compare the susceptibility of two strains of Plasmodium falciparum to chloroquine, the two enantiomers of chloroquine, desethylchloroquine and the …
Number of citations: 80 www.ncbi.nlm.nih.gov
DE Kyle, AMJ Oduola, SK Martin, WK Milhous - Transactions of the Royal …, 1990 - Elsevier
Intrinsic interactions of calcium antagonists (broadly defined) and quinoline-containing antimalarial drugs were evaluated against chloroquine-sensitive and chloroquine-resistant …
Number of citations: 106 www.sciencedirect.com

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